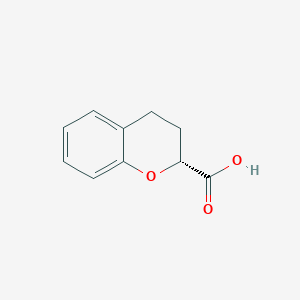

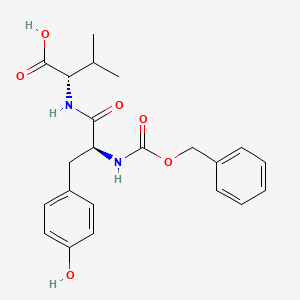

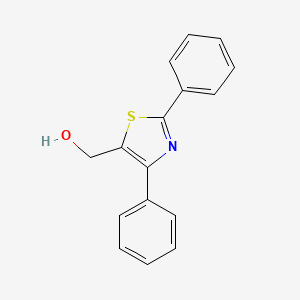

(2,4-Difenil-1,3-tiazol-5-il)metanol

Descripción general

Descripción

“(2,4-Diphenyl-1,3-thiazol-5-yl)methanol” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

Thiazoles have been synthesized through various methods. For instance, a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Farmacéuticos: Agentes antimicrobianos y anticancerígenos

Los derivados de tiazol, incluidos compuestos como (2,4-Difenil-1,3-tiazol-5-il)metanol, son conocidos por su amplio espectro de aplicaciones farmacéuticas. Exhiben significativas propiedades antimicrobianas, lo que los hace valiosos en el desarrollo de nuevos antibióticos . Además, ciertos compuestos de tiazol han mostrado prometedoras actividades anticancerígenas, con el potencial de inhibir líneas celulares tumorales . La versatilidad de los derivados de tiazol permite la síntesis de compuestos con mayor potencia y menores efectos secundarios.

Química agrícola: Agroquímicos

En el campo de la química agrícola, los derivados de tiazol se utilizan en la síntesis de agroquímicos. Estos compuestos pueden servir como base para desarrollar nuevos pesticidas y fungicidas, contribuyendo a las estrategias de protección de cultivos .

Ciencia de materiales: Sensibilizadores fotográficos

Los derivados de tiazol se aplican en la ciencia de los materiales como sensibilizadores fotográficos. Su estructura química única los hace adecuados para su uso en el desarrollo de materiales fotosensibles, que son componentes esenciales en películas y papeles fotográficos .

Aplicaciones industriales: Aceleradores de vulcanización

El sector industrial se beneficia del uso de derivados de tiazol como aceleradores de vulcanización para el caucho. Esta aplicación es crucial para mejorar la durabilidad y la elasticidad de los productos de caucho, lo que es vital para varios procesos de fabricación .

Bioquímica: Inhibición enzimática

En bioquímica, los derivados de this compound pueden actuar como inhibidores enzimáticos. Son particularmente útiles para estudiar los mecanismos de las reacciones enzimáticas y desarrollar fármacos que se dirigen a enzimas específicas involucradas en las vías de las enfermedades .

Investigación química: Catalizadores y ligandos

Los derivados de tiazol también son importantes en la investigación química, donde se utilizan como catalizadores y ligandos en varias reacciones orgánicas. Su capacidad para facilitar y controlar las reacciones químicas los convierte en herramientas valiosas para los químicos sintéticos .

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and dna . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks .

Mode of Action

For instance, some thiazole compounds can bind to DNA and interact with topoisomerase II, causing DNA double-strand breaks . This interaction can lead to cell cycle arrest and ultimately, cell death .

Biochemical Pathways

For example, some thiazole compounds have been found to exhibit antitumor and cytotoxic activity, suggesting their involvement in pathways related to cell proliferation and survival .

Pharmacokinetics

Thiazole derivatives, in general, have diverse pharmacokinetic properties, which can be influenced by their chemical structure and the presence of functional groups .

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Safety and Hazards

Direcciones Futuras

Thiazoles have been the focus of much research due to their diverse biological activities. They are present in several FDA-approved drugs and numerous experimental drugs . Future research will likely continue to explore the synthesis and development of thiazole derivatives for various pharmaceutical applications .

Análisis Bioquímico

Biochemical Properties

(2,4-Diphenyl-1,3-thiazol-5-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including (2,4-Diphenyl-1,3-thiazol-5-yl)methanol, have been shown to exhibit antimicrobial, antifungal, and antitumor activities . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their functions. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

(2,4-Diphenyl-1,3-thiazol-5-yl)methanol affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, (2,4-Diphenyl-1,3-thiazol-5-yl)methanol may impact the expression of genes involved in cell growth, differentiation, and apoptosis, thereby affecting overall cell function.

Molecular Mechanism

The molecular mechanism of action of (2,4-Diphenyl-1,3-thiazol-5-yl)methanol involves its interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting cytotoxic effects on cancer cells. Additionally, (2,4-Diphenyl-1,3-thiazol-5-yl)methanol can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2,4-Diphenyl-1,3-thiazol-5-yl)methanol can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions but may degrade over time, leading to a decrease in their efficacy . Long-term exposure to (2,4-Diphenyl-1,3-thiazol-5-yl)methanol may result in cumulative effects on cellular processes, potentially leading to altered cell function or toxicity.

Dosage Effects in Animal Models

The effects of (2,4-Diphenyl-1,3-thiazol-5-yl)methanol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

(2,4-Diphenyl-1,3-thiazol-5-yl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites, potentially influencing overall metabolic homeostasis. The compound may undergo biotransformation, leading to the formation of active or inactive metabolites.

Transport and Distribution

Within cells and tissues, (2,4-Diphenyl-1,3-thiazol-5-yl)methanol is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of the compound within specific cellular compartments or tissues, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of (2,4-Diphenyl-1,3-thiazol-5-yl)methanol plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the nucleus, where it can interact with DNA or nuclear proteins, or to the mitochondria, where it can affect cellular respiration and energy production.

Propiedades

IUPAC Name |

(2,4-diphenyl-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NOS/c18-11-14-15(12-7-3-1-4-8-12)17-16(19-14)13-9-5-2-6-10-13/h1-10,18H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIJHUHOSCRMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428746 | |

| Record name | (2,4-diphenyl-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864068-86-0 | |

| Record name | 2,4-Diphenyl-5-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864068-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-diphenyl-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-[2-[4-(3-chloro-2-methylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365481.png)

![5-methyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1365486.png)

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1365490.png)